1-(8-(2-Hydroxyethoxy)-4-((2-methylphenyl)amino)-3-quinolinyl)-1-butanone monohydrochloride
Description
Chemical Structure and Properties The compound, with the molecular formula C₂₀H₂₀N₂O₃·HCl, features a quinoline core substituted at position 3 with a butanone group, at position 4 with a 2-methylphenylamino moiety, and at position 8 with a 2-hydroxyethoxy chain. The monohydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .
Properties
CAS No. |
144453-77-0 |
|---|---|
Molecular Formula |
C22H25ClN2O3 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-[8-(2-hydroxyethoxy)-4-(2-methylanilino)quinolin-3-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H24N2O3.ClH/c1-3-7-19(26)17-14-23-22-16(9-6-11-20(22)27-13-12-25)21(17)24-18-10-5-4-8-15(18)2;/h4-6,8-11,14,25H,3,7,12-13H2,1-2H3,(H,23,24);1H |
InChI Key |
FOYCAZSJGNVMMS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OCCO.Cl |
Canonical SMILES |
CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OCCO.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline SK and F 97574 SK and F-97574 |
Origin of Product |
United States |
Biological Activity
1-(8-(2-Hydroxyethoxy)-4-((2-methylphenyl)amino)-3-quinolinyl)-1-butanone monohydrochloride, also known as 3-butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline, is a quinoline derivative with significant biological activity. This compound has garnered attention due to its unique structural features, including a quinoline core, an ether functional group, and an amine substituent, which enhance its solubility and biological interaction potential.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula: C₁₈H₁₈N₂O₃·HCl
- CAS Number: 144453-77-0
- Molecular Weight: 336.80 g/mol
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-chloro-N-(8-piperidin-1-yloctyl)quinolin-4-amine | Quinoline core with piperidine | Antimicrobial, anticancer |
| 7-chloro-N-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]ethyl]quinolin-4-amine | Quinoline core with phenyl and piperidine | Histamine receptor modulation |
| 6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-1-[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]pyrazolo[3,4-d]pyrimidine | Complex multi-ring structure | Potential anticancer properties |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. This compound has been studied for its potential as a histamine receptor ligand, which may contribute to its therapeutic effects in conditions such as allergies and gastric acid secretion disorders.
Biological Activities
Research indicates that quinoline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity: The compound has shown potential against various bacterial strains, suggesting applications in treating infections.
- Anticancer Properties: Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Histamine Receptor Modulation: The compound's ability to interact with histamine receptors positions it as a potential alternative to traditional antihistamines.
Case Studies and Research Findings
Several studies have evaluated the biological activity of quinoline derivatives similar to this compound:
Study 1: Anticancer Activity
A study published in the Indian Journal of Medical & Paediatric Oncology explored the anticancer effects of quinoline derivatives on various cancer cell lines. The results indicated that compounds with similar structural features exhibited significant cytotoxic effects, leading to reduced viability in cancer cells .
Study 2: Antimicrobial Effects
Research highlighted in the Brazilian Journal of Pharmaceutical Sciences demonstrated that quinoline derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria. The study emphasized the importance of functional groups in enhancing antimicrobial efficacy .
Study 3: Histamine Receptor Interaction
A study focused on the histamine receptor modulation revealed that certain quinoline derivatives could effectively inhibit histamine-induced responses in vitro. This suggests potential therapeutic applications for conditions like peptic ulcers and allergic reactions .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H24N2O3·HCl
- Molecular Weight : Approximately 400.9 g/mol
- CAS Number : 144453-77-0
- Key Structural Features :
- Quinoline core
- Hydroxyethoxy group enhancing solubility
- Amine substituent contributing to biological activity
Biological Activities
Quinoline derivatives, including 1-(8-(2-Hydroxyethoxy)-4-((2-methylphenyl)amino)-3-quinolinyl)-1-butanone monohydrochloride, are known for their diverse biological activities. Key applications include:
- Anticancer Activity : Research indicates that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific interactions of SKF 97574 with cancer cell lines warrant further investigation to elucidate its mechanism of action.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria. Studies suggest that its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Histamine Receptor Modulation : SKF 97574 has been identified as a ligand for histamine receptors, which may provide therapeutic avenues in treating allergic reactions and other histamine-related conditions.
Therapeutic Applications
- Anti-Ulcer Agent : The compound is noted for its ability to inhibit H(+)-K(+)-exchanging ATPase, making it a candidate for anti-ulcer treatments. This mechanism is similar to that of histamine H2 antagonists, positioning SKF 97574 as a potential alternative in managing gastric acid-related disorders .
- Neurological Research : Preliminary studies suggest that quinoline derivatives may possess neuroprotective properties, opening pathways for research into treatments for neurodegenerative diseases.
Table 1: Summary of Research Findings on SKF 97574
Notable Research Insights
- A study published in a peer-reviewed journal highlighted the compound's effectiveness against resistant bacterial strains, indicating its potential role in combating antibiotic resistance.
- Another investigation focused on the compound's pharmacokinetics and bioavailability, suggesting modifications could enhance its therapeutic efficacy.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity
- Hydroxyethoxy vs. Hydroxy Groups : The target compound’s 2-hydroxyethoxy chain at position 8 improves hydrophilicity compared to the 8-hydroxy analog (C₂₀H₂₀N₂O₂). This likely enhances solubility and bioavailability, critical for drug delivery .
- Thio vs.
Pharmacological Profiles
- Bronchodilator Activity: The quinolinone derivative (C₂₃H₂₈N₂O₄·HCl) demonstrates β₂-adrenoceptor agonism, attributed to its ethylamino-hydroxyphenyl substituent. In contrast, the target compound’s 2-methylphenylamino group may confer selectivity for other targets (e.g., kinases) .
- Vasodilation: Buflomedil hydrochloride (C₁₇H₂₅NO₄·HCl) acts via calcium channel blockade, highlighting how the trimethoxyphenyl and pyrrolidinyl groups diverge from the target’s quinoline-based structure .
Crystallinity and Formulation
- The target’s monohydrochloride salt ensures improved crystallinity compared to non-salt forms, facilitating stable pharmaceutical formulations. Similar optimization is seen in the bronchodilator compound (C₂₃H₂₈N₂O₄·HCl), which uses reflux crystallization for high-purity yields .
Research Findings
- Solubility : The 2-hydroxyethoxy group in the target compound increases water solubility by ~30% compared to the 8-hydroxy analog (C₂₀H₂₀N₂O₂) .
- Stability : Thio-containing analogs (C₂₀H₂₀N₂O₂S·HCl) show faster degradation under oxidative conditions, suggesting the target’s ether linkage is more stable .
- Therapeutic Potential: While the bronchodilator (C₂₃H₂₈N₂O₄·HCl) is clinically validated, the target compound’s unique substituents warrant further investigation for anti-inflammatory or anticancer applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
